Home > Products > Screening Compounds P143107 > [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol - 431909-12-5

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol

Catalog Number: EVT-441650
CAS Number: 431909-12-5
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94) []

  • Compound Description: This compound is a salt formed between a protonated bis-benzimidazole molecule and a gallate anion. It also co-crystallizes with a neutral bis-benzimidazole molecule and ethyl acetate solvent. []

2. 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate []

  • Compound Description: This compound, crystallized with methanol, is a product of an unexpected condensation reaction. Its structure features a benzimidazole ring system almost perpendicular to a phthalazine ring system. []

3. 2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones []

  • Compound Description: This series of compounds was designed and synthesized to study their anti-Japanese Encephalitis Virus (JEV) activity. They incorporate benzimidazole and isoindoline-1,3-dione moieties. []

4. (Co(L)2)(ClO4)2 (L = 1,3-bis(1H-benzimidazol-2-yl)-2-oxapropane) []

  • Compound Description: This compound is a cobalt(II) complex where the ligand features two benzimidazole units linked by an oxapropane bridge. This complex was synthesized and characterized to study its structural and physicochemical properties. []

5. 1-(1H-Benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4- oxadiazol-2-yl)propan-1-one []

  • Compound Description: This compound is a benzimidazole derivative synthesized using microwave irradiation and characterized using various spectroscopic techniques. []

6. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol and its DMSO solvate [, ]

  • Compound Description: This benzimidazole derivative, studied in both its unsolvated and DMSO solvate forms, exhibits a specific conformation where the benzimidazole plane is at distinct dihedral angles with the two attached benzene rings. [, ]

7. 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate []

  • Compound Description: This benzimidazole derivative, crystallized with nitromethane, displays specific dihedral angles between the benzimidazole and attached phenol rings. The crystal structure is stabilized by intra- and intermolecular hydrogen bonding. []

8. 2-Ethoxy-6-[1-(3-ethoxy-2-hydroxybenzyl)-2,3-dihydro-1H-benzimidazol-2-yl]phenol acetonitrile monosolvate []

  • Compound Description: This disubstituted benzimidazole, crystallized with acetonitrile, exhibits distinct dihedral angles between its ring systems and utilizes hydrogen bonding for crystal stabilization. []
Overview

The compound [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is a complex organic molecule characterized by its unique structural features and potential applications in various fields of chemistry and biology. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Classification
  • IUPAC Name: [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
  • CAS Number: 431909-12-5
  • Molecular Formula: C17H18N2O2
  • Molecular Weight: 282.34 g/mol

This compound is primarily classified as a benzimidazole derivative, which is notable for its applications in pharmaceuticals, particularly as a ligand in coordination chemistry and a building block for more complex organic molecules .

Synthesis Analysis

The synthesis of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol typically involves several key steps:

  1. Formation of Benzimidazole Core:
    • The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. For example, using glycolic acid can yield 1H-benzimidazol-2-ylmethanol.
    • Reaction conditions may include heating at temperatures around 90°C to 100°C with dimethylformamide as a solvent, monitored by thin-layer chromatography (TLC) for completion .
  2. Alkylation:
    • The benzimidazole derivative can be further reacted with 3-phenoxypropyl bromide to introduce the phenoxypropyl group. This reaction typically requires a base to facilitate nucleophilic substitution.
  3. Purification:
    • The crude product is often purified through recrystallization or chromatography to isolate the desired compound from any by-products.

Technical Parameters

The reaction yields can vary based on the specific conditions used, with reported yields for similar benzimidazole derivatives ranging from 50% to 72% depending on the reagents and methods employed .

Molecular Structure Analysis

The molecular structure of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol features:

  • Benzimidazole Core: A bicyclic structure consisting of a benzene ring fused to an imidazole ring.
  • Phenoxypropyl Group: Attached via a propylene bridge, providing hydrophobic characteristics that can influence biological activity.

Structural Data

  • InChI Key: ZHEVSGYCBUNQHO-UHFFFAOYSA-N
  • InChI: InChI=1S/C17H18N2O2/c1-14(2)15-8-10-16(11-9-15)23-13-5-12(20)21-18(7-4-3)6-17(21)19/h3-4,6-11,20H,2,5,12–14H2,1H3

The structural characteristics contribute to its chemical reactivity and potential interactions within biological systems.

Chemical Reactions Analysis

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions:

  1. Oxidation:
    • This compound can be oxidized to form different benzimidazole derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions may convert it into more reduced forms, potentially altering its chemical properties. Sodium borohydride is often used as a reducing agent.
  3. Substitution Reactions:
    • Nucleophilic substitution can introduce various substituents into the benzimidazole ring or phenoxypropyl group under basic or acidic conditions.

Common Reagents and Conditions

These reactions generally require careful control of conditions such as temperature and pH to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol largely depends on its interactions at the molecular level:

  1. Biological Activity:
    • Benzimidazole derivatives are known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
    • The specific interactions within biological systems often involve binding to enzymes or receptors, influencing metabolic pathways.
  2. Pharmacological Studies:
    • Preliminary studies have indicated that similar compounds exhibit moderate antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol include:

  • Appearance: Typically exists as a solid crystalline form.

Relevant Data

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

These properties are crucial for determining the handling requirements and potential applications in various fields.

Applications

The applications of [1-(3-pheno propyl)-1H-benzimidazol-2-yl]methanol span several scientific domains:

  1. Pharmaceuticals:
    • Used as a building block for synthesizing more complex drugs, particularly those targeting cancer or infectious diseases.
  2. Coordination Chemistry:
    • Acts as a ligand in coordination complexes, which can have implications in catalysis and materials science.
  3. Biological Research:
    • Investigated for potential therapeutic effects due to its biological activity profile, including antioxidant properties .
Introduction to Benzimidazole Derivatives in Pharmaceutical Chemistry

Structural Significance of the Benzimidazole Core in Drug Design

The benzimidazole nucleus—a bicyclic aromatic system formed by fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This heterocyclic system exhibits unique electronic properties characterized by amphotericity (pKa ~5.6 for conjugate acid, ~12.8 for base), enabling diverse binding interactions with biological targets [4] [8]. The electron-rich nitrogen atoms facilitate hydrogen bonding and proton exchange, while the planar aromatic system supports π-π stacking and hydrophobic interactions [2] [6]. These features collectively allow benzimidazole derivatives to mimic purine nucleotides, enhancing their biocompatibility and target affinity [2] [8].

Structurally, the benzimidazole core permits multidirectional substitution, with positions C1, C2, C5, and C6 serving as primary modification sites for pharmacological optimization [3] [4]. The N1-H moiety contributes to hydrogen bonding networks critical for enzyme inhibition, while C2 substitutions often determine receptor specificity. This positional flexibility enables medicinal chemists to fine-tune pharmacokinetic properties, including bioavailability and metabolic stability [8] [9]. The scaffold's drug-likeness is evidenced by its presence in numerous FDA-approved therapeutics spanning diverse therapeutic categories, from antiparasitics (albendazole) to antihypertensives (telmisartan) [4] [5].

Table 1: Influence of Benzimidazole Substitution Patterns on Pharmacological Activity

Substitution PositionCommon ModificationsBiological ConsequencesClinical Examples
N1Alkyl chains, aryl groupsEnhanced metabolic stability, membrane permeabilityTelmisartan (antihypertensive)
C2Methyl, phenyl, thioether, hydroxymethylTarget specificity modulationOmeprazole (antiulcer), [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
C5/C6Halogens, methoxy, nitro, aminesImproved receptor affinity, altered electronic distributionBendamustine (anticancer), Albendazole (anthelmintic)

Role of Phenoxypropyl and Methanol Substituents in Modulating Bioactivity

The strategic incorporation of the 3-phenoxypropyl chain at the N1 position and hydroxymethyl group at C2 creates a multifunctional pharmacophore with enhanced three-dimensional binding capabilities. The phenoxypropyl moiety introduces conformational flexibility through its propylene linker, enabling optimal positioning of the terminal phenyl ring within hydrophobic binding pockets [7]. This phenyl group engages in π-stacking interactions and van der Waals contacts, while the ether oxygen serves as a hydrogen bond acceptor—features analogous to those observed in fentanyl's anilido moiety that enhance μ-opioid receptor engagement [7]. The propyl spacer balances flexibility and rigidity, permitting the phenyl group to adopt bioactive conformations without excessive entropic penalties [6] [10].

Simultaneously, the C2-hydroxymethyl substituent ([1H-benzimidazol-2-yl]methanol) provides hydrogen-bonding functionality critical for target recognition. This polar group can act as both hydrogen bond donor (via OH) and acceptor (via ether oxygen), facilitating interactions with enzymatic catalytic sites [3] [5]. In benzimidazole-based kinase inhibitors, analogous hydroxymethyl groups form crucial hydrogen bonds with ATP-binding sites, as demonstrated in crystal structures of VEGFR2 inhibitors (PDB 3EWH) [2]. The electron-donating nature of the hydroxymethyl group additionally influences the aromatic system's electron density, potentially enhancing π-stacking efficiency with aromatic residues in target proteins [4] [8].

The synergistic combination of these substituents creates a bifunctional molecular architecture:

  • Hydrophilic domain: The hydroxymethyl group provides aqueous solubility and directs target engagement
  • Lipophilic domain: The phenoxypropyl chain enhances membrane permeability and hydrophobic pocket binding
  • Linker region: The propyl spacer bridges these domains while maintaining conformational adaptability

This design principle mirrors strategies employed in dual-acting therapeutics like diflapolin, where benzothiazole and urea moieties jointly target 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) [10].

Historical Development of Benzimidazole-Based Therapeutics

The therapeutic evolution of benzimidazole derivatives spans over seven decades, marked by progressive structural refinement informed by structure-activity relationship (SAR) studies. The initial breakthrough occurred in the 1960s with the introduction of thiabendazole—a simple 4-thiazolyl-substituted benzimidazole that established the scaffold's anthelmintic potential [4] [8]. This discovery catalyzed development of second-generation agents like albendazole (1975) and mebendazole (1972), featuring carbamate functionalities that enhanced antiparasitic efficacy through tubulin polymerization inhibition [5] [8].

The 1980s witnessed benzimidazole's expansion into gastroenterology with SmithKline Beecham's discovery of omeprazole (1988)—a C2-methylsulfinyl derivative that functions as a proton pump inhibitor. Its mechanism involves acid-catalyzed conversion to sulfenamides that form disulfide bonds with H⁺/K⁺-ATPase cysteine residues [4] [8]. This period also saw benzimidazoles emerge as anticancer agents, exemplified by bendamustine's development (1983), where the nitrogen mustard moiety conjugated to benzimidazole enabled DNA alkylation [2] [8].

The 21st century has witnessed sophisticated target-focused applications:

  • Kinase inhibition: 2005–2015 saw tricyclic benzimidazoles advance as selective kinase inhibitors targeting PI3K, BRAF, and VEGFR2 for oncology [4] [8]
  • Receptor modulation: 2010–2020 developments include benzimidazole-based cannabinoid receptor agonists (e.g., 5-carboxamide derivatives) and bradykinin antagonists [3]
  • Dual-target agents: Contemporary research (2015–present) explores multitarget benzimidazoles like diflapolin (FLAP/sEH inhibitor) that address inflammatory shunting mechanisms [10]

Table 2: Historical Progression of Benzimidazole Therapeutics

EraTherapeutic BreakthroughsStructural InnovationsMechanistic Insights
1960sThiabendazole4-Thiazolyl substitutionMicrotubule disruption in helminths
1970sMebendazole, AlbendazoleC2 carbamate functionalizationSelective β-tubulin inhibition
1980sOmeprazole, BendamustineC2 sulfoxides; Nitrogen mustard conjugationProton pump inhibition; DNA alkylation
1990sTelmisartan, PracinostatBiphenyltetrazole; Hydroxamic acidAngiotensin receptor blockade; HDAC inhibition
2000sVeliparib, DovitinibC2-amino substitution; Tricyclic systemsPARP inhibition; Multikinase targeting

The compound [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol represents a contemporary embodiment of these historical advances, integrating the flexible N1-phenoxypropyl motif (reminiscent of opioid pharmacophores) with the hydrogen-bonding C2-hydroxymethyl group characteristic of kinase inhibitors [7] [9]. Its structural hybridity reflects the ongoing evolution of benzimidazole chemistry toward multifunctional ligands capable of engaging complex biological targets.

Properties

CAS Number

431909-12-5

Product Name

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol

IUPAC Name

[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2

InChI Key

GDGAVKMCOIIVSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.